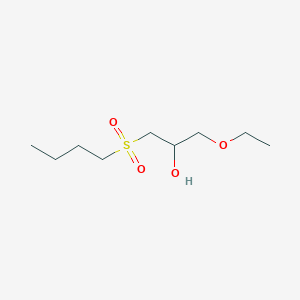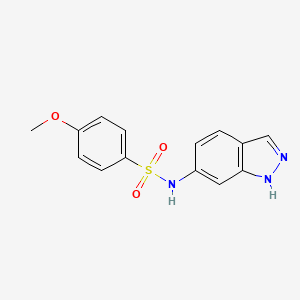![molecular formula C14H20NO6P B5116460 diethyl {1-[(methoxycarbonyl)amino]-2-oxo-2-phenylethyl}phosphonate](/img/structure/B5116460.png)
diethyl {1-[(methoxycarbonyl)amino]-2-oxo-2-phenylethyl}phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl {1-[(methoxycarbonyl)amino]-2-oxo-2-phenylethyl}phosphonate, commonly known as MDPV, is a synthetic cathinone compound that belongs to the family of psychoactive substances. It is a potent stimulant drug that is commonly abused for recreational purposes due to its euphoric and energizing effects. However, MDPV is also used in scientific research for its unique pharmacological properties and potential therapeutic applications.
作用機序
MDPV acts as a reuptake inhibitor of dopamine and norepinephrine, leading to their accumulation in the synaptic cleft and increased stimulation of the postsynaptic receptors. This results in the activation of the brain reward system, leading to the release of dopamine and the induction of feelings of pleasure and euphoria. MDPV also activates the sympathetic nervous system, leading to increased heart rate, blood pressure, and respiration.
Biochemical and Physiological Effects:
MDPV has a wide range of biochemical and physiological effects on the body. It has been found to induce hyperthermia, dehydration, and vasoconstriction, leading to increased risk of cardiovascular events and organ damage. MDPV also induces oxidative stress and inflammation, leading to cellular damage and impaired organ function. In addition, MDPV can induce psychological effects such as anxiety, paranoia, and psychosis, leading to impaired cognitive function and social interactions.
実験室実験の利点と制限
MDPV has several advantages as a research tool, including its potent pharmacological properties, high selectivity for dopamine and norepinephrine transporters, and potential therapeutic applications. However, MDPV also has several limitations, including its potential for abuse, toxicity, and adverse effects on the body. Therefore, caution should be exercised when using MDPV in laboratory experiments, and appropriate safety measures should be implemented.
将来の方向性
There are several future directions for research on MDPV, including its potential therapeutic applications in the treatment of psychiatric and neurological disorders, its role in the development of addiction and substance abuse, and its interactions with other drugs and substances. Further research is needed to fully understand the pharmacological properties and mechanisms of action of MDPV, as well as its potential benefits and risks for human health.
合成法
MDPV is synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with methylamine and diethyl phosphite. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain pure MDPV. The synthesis of MDPV is a complex process that requires expertise and specialized equipment.
科学的研究の応用
MDPV has been extensively studied in scientific research for its pharmacological properties and potential therapeutic applications. It has been found to exhibit high affinity for the dopamine and norepinephrine transporters, leading to the release of these neurotransmitters in the brain. This mechanism of action makes MDPV a potent stimulant drug that can induce feelings of euphoria, alertness, and increased energy.
特性
IUPAC Name |
methyl N-(1-diethoxyphosphoryl-2-oxo-2-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20NO6P/c1-4-20-22(18,21-5-2)13(15-14(17)19-3)12(16)11-9-7-6-8-10-11/h6-10,13H,4-5H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWBXHJCRBUCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)C1=CC=CC=C1)NC(=O)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-chloro-N'-[1-(2-isopropoxyphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5116380.png)
![2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5116381.png)

![2-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5116388.png)
![6-(2-methoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5116398.png)
![4-acetyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5116400.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5116404.png)
![2-[(10-chloro-9-anthryl)methyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5116408.png)


![ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5116439.png)
methanol](/img/structure/B5116451.png)
![6-fluoro-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B5116456.png)
![2-butyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5116458.png)
